Anticonvulsant agent 2
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Overview
Description
Anticonvulsant Agent 2 is a potent orally active anticonvulsant compound that has demonstrated significant antiepileptic activity in models of drug-resistant epilepsy . This compound is part of a diverse group of pharmacological agents used to treat epileptic seizures by suppressing the excessive rapid firing of neurons during seizures and preventing the spread of the seizure within the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticonvulsant Agent 2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticonvulsant properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into various dosage forms for oral administration .
Chemical Reactions Analysis
Types of Reactions: Anticonvulsant Agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Mechanism of Action
Anticonvulsant Agent 2 exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures. The compound targets specific molecular pathways, including sodium and calcium channels, GABA receptors, and glutamate receptors .
Comparison with Similar Compounds
- Carbamazepine
- Valproate
- Benzodiazepines
- Phenobarbital
- Phenytoin
Comparison: Anticonvulsant Agent 2 is unique in its ability to effectively treat drug-resistant epilepsy, a condition where many other anticonvulsants fail . Compared to similar compounds, it has a distinct mechanism of action that involves multiple pathways, providing a broader spectrum of anticonvulsant activity . Additionally, it has shown superior tolerability and fewer side effects compared to older anticonvulsants like phenobarbital and phenytoin .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLBVMEBUESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397722 |
Source
|
Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75220-84-7 |
Source
|
Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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